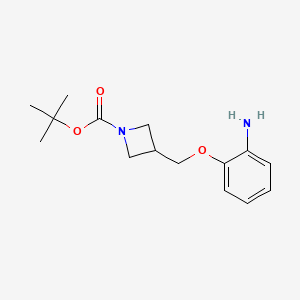

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate

Vue d'ensemble

Description

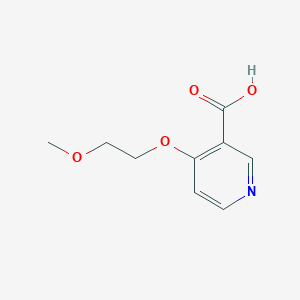

Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1393441-91-2 . It has a molecular weight of 278.35 . The IUPAC name for this compound is tert-butyl 3-[(2-aminophenoxy)methyl]-1-azetidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 278.35 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

Synthesis and Modification

Azetidine Derivatives Synthesis : Azetidine derivatives, including Tert-butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate, have been synthesized for various scientific applications. A study by Sajjadi and Lubell (2008) details the synthesis of azetidine-2-carboxylic acid (Aze) analogs with different heteroatomic side chains, potentially including this compound, for exploring the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Advanced Azetidine Synthesis : Meyers et al. (2009) describe the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, which offers a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Chemical Properties and Applications

Diverse Cycloaddition Reactions : Aziridine and azetidine derivatives, including tert-butyl cinnamates, have been used in highly selective ring-opening reactions with various nucleophiles, demonstrating their versatility as synthetic building blocks in chemical research (Armstrong & Ferguson, 2012).

Biological and Foldameric Applications : Žukauskaitė et al. (2011) developed small-membered azaheterocyclic α- and β-amino acid derivatives, including aziridine-2- and azetidine-3-carboxylic acid derivatives, which are of interest for biological applications and in the field of foldamers (Žukauskaitė et al., 2011).

Catalytic Ring Expansions : A study by Ardura, López, and Sordo (2006) on the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine highlights the potential of using azetidine derivatives in catalytic processes (Ardura, López, & Sordo, 2006).

Azetidine in Drug Development and Medical Research

Antitumor Activity : Gielen et al. (1999) synthesized and characterized Di-n-butyl-, triphenyl, and tri-n-butyltin derivatives of azetidinone compounds, evaluating their antitumor activity against human tumor cell lines (Gielen et al., 1999).

Potential Antimicrobial Agents : The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, by Doraswamy and Ramana (2013), shows the potential of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl 3-[(2-aminophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXNRXHYSFFQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

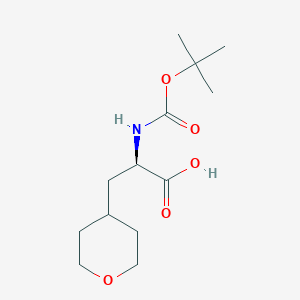

![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)

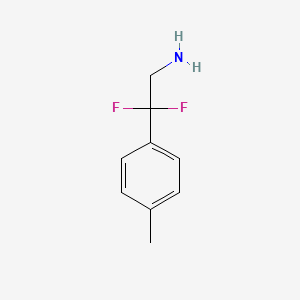

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)